

A Technical Guide to Commercial Vanillin-13C6 for Isotopic Research

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Compound of Interest

Compound Name: Vanillin-13C6

Cat. No.: B565506

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available **Vanillin-13C6**, a stable isotope-labeled compound essential for a range of research applications. This document details the specifications of **Vanillin-13C6** from various suppliers, outlines key experimental protocols for its use, and presents visual workflows to aid in experimental design and execution.

Introduction to Vanillin-13C6

Vanillin-13C6 is a form of vanillin where the six carbon atoms of the benzene ring have been replaced with the stable isotope carbon-13. This isotopic labeling makes it a powerful tool in analytical and metabolic research, primarily used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its distinct mass allows for precise differentiation from its unlabeled counterpart in complex biological matrices.

Commercial Supplier Data for Vanillin-13C6

The following table summarizes the specifications of **Vanillin-13C6** available from prominent commercial suppliers. This data is intended to facilitate comparison and selection of the most suitable product for your research needs.

Supplier	Catalog Number	Isotopic Purity	Chemical Purity	Available Pack Sizes
Sigma-Aldrich (Aldrich)	-	99 atom % ¹³ C[1][2]	99% (CP)[1][2]	Contact for details
MedChemExpress	HY-N0098S6	Not specified	Not specified	1 mg
Cambridge Isotope Laboratories, Inc.	CLM-1515	99%[3]	>98%[3]	0.1 g
Santa Cruz Biotechnology, Inc.	sc-217849	Not specified	Not specified	Contact for details
BOC Sciences	-	95%[4]	Not specified	Contact for details
Axios Research	AR-V06383	Not specified	Not specified	Contact for details
LGC Standards	TRC-V097510- ¹³ C6	Not specified	Not specified	Contact for details

Note: "Not specified" indicates that the information was not readily available on the supplier's public documentation at the time of this review. It is recommended to contact the supplier directly for the most current and complete specifications.

Experimental Protocols

The primary application of **Vanillin-¹³C6** is as an internal standard in quantitative analytical methods. Below are detailed methodologies for its use in GC-MS and LC-MS, as well as a general workflow for ¹³C metabolic labeling experiments.

Use of Vanillin-¹³C6 as an Internal Standard in GC-MS Analysis

This protocol is adapted from a validated method for the determination of vanillin in fragrant vegetable oils.

a. Preparation of Stock Solutions:

- Vanillin Standard Stock Solution: Accurately weigh 10.0 mg of unlabeled vanillin and dissolve it in 10 g of a suitable solvent (e.g., caprylic capric triglyceride for oil matrices) to prepare a 1.00 mg/g stock solution. Store at 4°C.
- **Vanillin-13C6** Internal Standard Stock Solution: Prepare a stock solution of **Vanillin-13C6** at a concentration of 1.00 mg/g using the same solvent. Store at 4°C.

b. Calibration Curve Preparation:

- Prepare a series of calibration standards by spiking a blank matrix with the vanillin standard stock solution to achieve a concentration range of 50 to 5000 µg/kg.
- Add a fixed concentration of the **Vanillin-13C6** internal standard (e.g., 500 µg/kg) to each calibration standard.

c. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- Place a known amount of the sample (e.g., 1.0 g of oil) into a 20 mL headspace vial.
- Add the **Vanillin-13C6** internal standard.
- Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 30 min).
- Expose a SPME fiber to the headspace for a defined period (e.g., 30 min) to adsorb the analytes.

d. GC-MS Analysis:

- Desorb the analytes from the SPME fiber in the GC inlet.
- GC Conditions:
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Optimize for the separation of vanillin. A typical program might be: hold at 50°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM).
 - Ions to Monitor:
 - Vanillin: m/z 152 (quantifier), 137, 109.
 - **Vanillin-13C6**: m/z 158 (quantifier), 143, 115.

e. Quantification:

- Construct a calibration curve by plotting the ratio of the peak area of the vanillin quantifier ion to the peak area of the **Vanillin-13C6** quantifier ion against the concentration of vanillin.
- Determine the concentration of vanillin in the samples using the calibration curve.

General Workflow for a 13C Metabolic Labeling Experiment

This workflow provides a general framework for tracing the metabolic fate of a 13C-labeled substrate.

a. Experimental Design:

- Tracer Selection: Choose a 13C-labeled substrate (e.g., [U-13C6]glucose) based on the metabolic pathway of interest.
- Labeling Strategy: Decide between steady-state labeling (cells are cultured in the presence of the labeled substrate for a long period to achieve isotopic equilibrium) or kinetic flux analysis (monitoring the incorporation of the label over time).

b. Cell Culture and Labeling:

- Culture cells to the desired confluency.
- Replace the standard medium with a medium containing the ^{13}C -labeled substrate.
- Incubate the cells for the predetermined labeling period.

c. Metabolite Extraction:

- Quench metabolic activity rapidly, typically by using cold methanol or by flash-freezing the cells in liquid nitrogen.
- Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

d. Analytical Measurement (LC-MS or GC-MS):

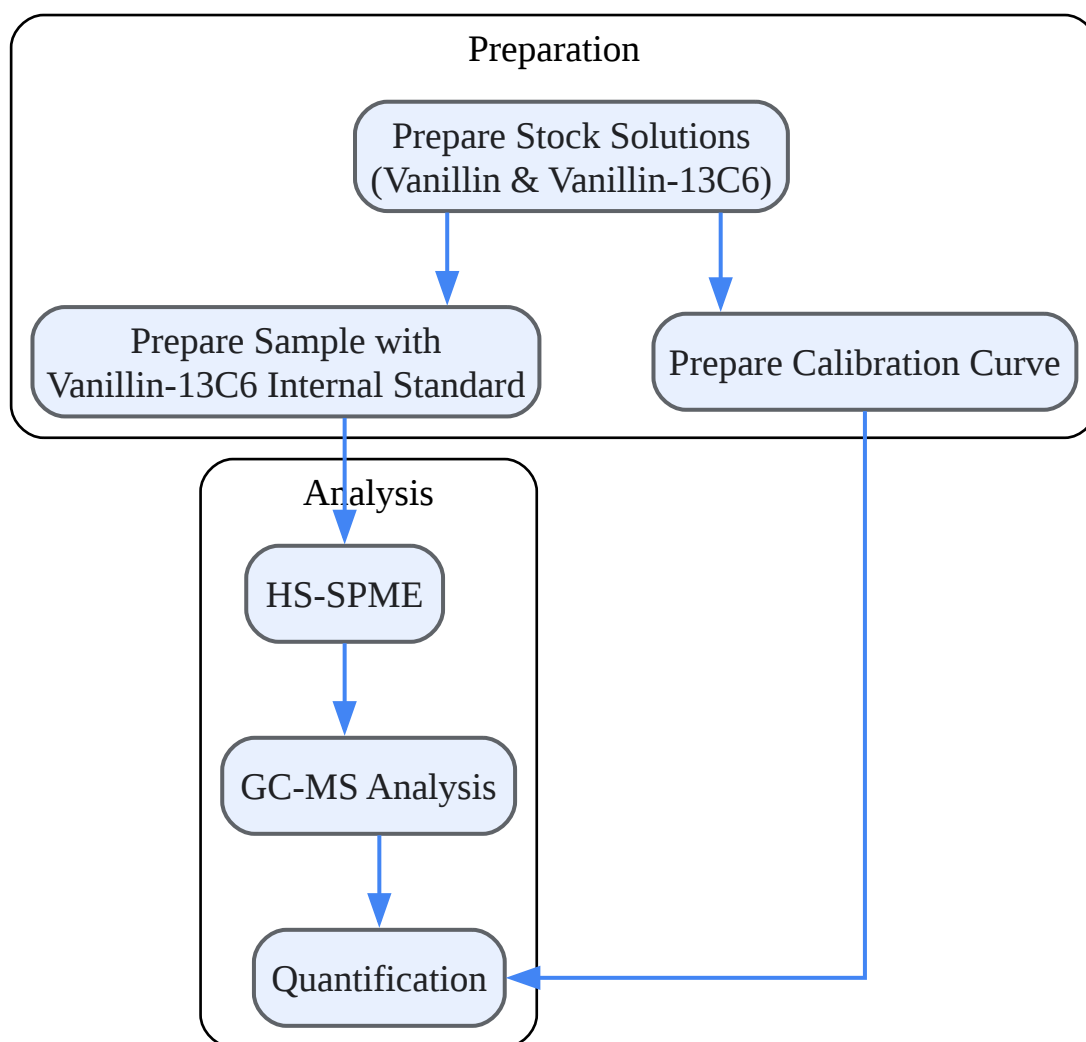
- Analyze the extracted metabolites to determine the mass isotopologue distribution (the relative abundance of molecules with different numbers of ^{13}C atoms).

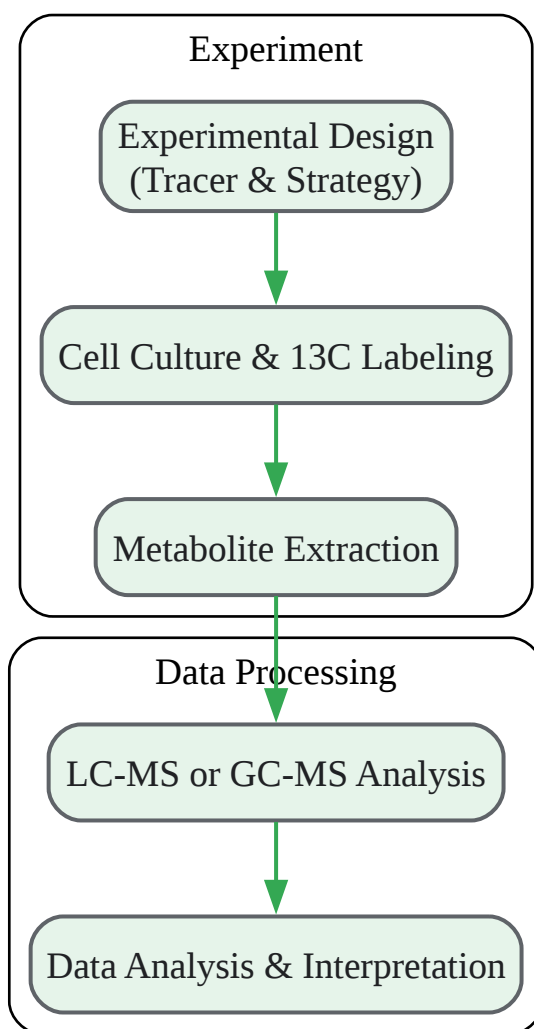
e. Data Analysis and Interpretation:

- Correct the raw data for the natural abundance of ^{13}C .
- Calculate the fractional contribution of the tracer to different metabolites.
- Use metabolic flux analysis (MFA) software to model and quantify the fluxes through the metabolic pathways.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.





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